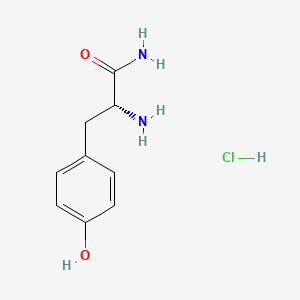

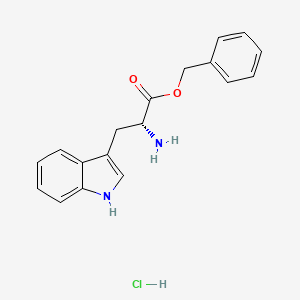

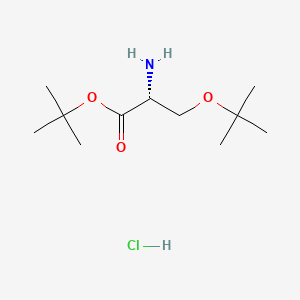

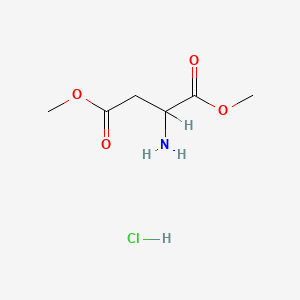

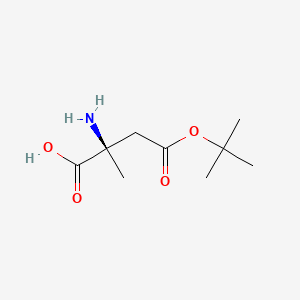

(R)-α-甲基天冬氨酸-4-(叔丁基)酯

描述

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether linkage. They are derived from carboxylic acids and alcohols. Tert-butyl esters are a type of ester where the alcohol part is tert-butyl, a branched chain of carbon12.

Synthesis Analysis

Esters can be synthesized through a process called esterification, which typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid3. The specific synthesis process for “®-alpha-Methylaspartic acid-4-(tert-butyl) ester” would depend on the specific structures of the starting materials3.

Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl (C=O) and an ether (R-O-R’) group. In the case of tert-butyl esters, one of the R groups is a tert-butyl group12.Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “®-alpha-Methylaspartic acid-4-(tert-butyl) ester” would undergo depend on its specific structure3.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure12.科学研究应用

硼酸类似物的合成

为了研究蛋白酶在生物系统中的作用,开发了一种用于制备新型α-氨基硼酸的合成路线。该方法得到了具有一般公式R'-NHCH(R)BO(2)-脱水脂肪醇的α-氨基硼酸,其中R包括-CH(2)CO(2)tBu,表明叔丁基酯保护氨基酸在合成丝氨酸蛋白酶抑制剂方面的相关性。这种方法对于易于消除或产生不需要的烯醇形成的侧链特别有优势,展示了受保护的氨基酸如(R)-α-甲基天冬氨酸-4-(叔丁基)酯在生产生物活性化合物方面的合成多样性(Jagannathan, Forsyth, & Kettner, 2001)。

有机催化

基于α-氨基酸叔丁基酯的主要胺硫脲已被确定为“困难”迈克尔反应的高效有机催化剂。这突显了叔丁基酯保护的α-氨基酸,如(R)-α-甲基天冬氨酸-4-(叔丁基)酯,在有机合成中实现高产率和对映选择性的重要性。通过高效合成具有药用相关性的化合物展示了这种方法的实用性,展示了(R)-α-甲基天冬氨酸衍生物在药物合成中的潜在应用(Tsakos, Kokotos, & Kokotos, 2012)。

聚合物的手性光学性质

关于氨基酸衍生的聚(甲基丙炔酯)的合成和手性光学性质的研究利用了含有氨基酸基团的手性甲基丙炔酯单体,包括类似于(R)-α-甲基天冬氨酸-4-(叔丁基)酯的衍生物。这些聚合物展示了主要为单手螺旋结构,揭示了(R)-α-甲基天冬氨酸衍生物在手性光学材料设计中的潜力(Qu, Sanda, & Masuda, 2009)。

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. Some esters are relatively safe to handle, while others can be hazardous. Without specific information on “®-alpha-Methylaspartic acid-4-(tert-butyl) ester”, it’s difficult to provide specific safety information4.

未来方向

The future directions for research on a specific compound would depend on its potential applications. For example, if “®-alpha-Methylaspartic acid-4-(tert-butyl) ester” has potential therapeutic applications, future research might focus on clinical trials. If it has potential industrial applications, future research might focus on improving its synthesis or finding new uses for it.

I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!

属性

IUPAC Name |

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQZVYPYYUPDQY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225273 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Methylaspartic acid-4-(tert-butyl) ester | |

CAS RN |

1231709-25-3 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。